N-(4-fluorophenyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide
Overview
Description
N-(4-fluorophenyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides It is characterized by the presence of a fluorophenyl group, an iodopyrazolyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide typically involves the following steps:
Formation of 4-iodo-3,5-dimethyl-1H-pyrazole: This can be achieved by iodination of 3,5-dimethylpyrazole using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Acylation Reaction: The 4-iodo-3,5-dimethyl-1H-pyrazole is then reacted with 4-fluorophenylacetic acid or its derivatives in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyrazole derivatives.
Oxidation Products: Oxidized forms of the pyrazole ring or the acetamide group.
Reduction Products: Reduced forms of the pyrazole ring or the acetamide group.
Hydrolysis Products: 4-fluorophenylacetic acid and 4-iodo-3,5-dimethyl-1H-pyrazole.
Scientific Research Applications
N-(4-fluorophenyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The fluorophenyl and iodopyrazolyl groups can enhance its binding affinity and specificity towards these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide: Similar structure but with a chlorine atom instead of a fluorine atom.
N-(4-bromophenyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide: Similar structure but with a bromine atom instead of a fluorine atom.
N-(4-methylphenyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide: Similar structure but with a methyl group instead of a fluorine atom.
Uniqueness
N-(4-fluorophenyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form strong interactions with biological targets.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-(4-iodo-3,5-dimethylpyrazol-1-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FIN3O/c1-8-13(15)9(2)18(17-8)7-12(19)16-11-5-3-10(14)4-6-11/h3-6H,7H2,1-2H3,(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQVLDJMARGRCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC2=CC=C(C=C2)F)C)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FIN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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